Cas no 23790-08-1 (1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl-)
![1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl- structure](https://it.kuujia.com/scimg/cas/23790-08-1x500.png)
23790-08-1 structure
Nome del prodotto:1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl-
1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl-
- 349C59
- 4-(4-(6-(6-Methoxy-8-chinolylamino)hexyl)-1-piperazinyl)-2-butanol
- 4-{4-[6-(6-methoxy-quinolin-8-ylamino)-hexyl]-piperazin-1-yl}-butan-2-ol
- BRN 0446958
- Moxipraquina [INN-Spanish]
- Moxipraquina [Spanish]
- Moxipraquine
- Moxipraquinum [INN-Latin]
- 1-Piperazinepropanol, 4-(6-((6-methoxy-8-quinolinyl)amino)hexyl)-alpha-methyl-
- UNII-GP95SEQ1AQ
- Moxipraquinum
- 4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol
- Moxipraquine [INN:BAN]
- 349-C-59
- MOXIPRAQUINE [INN]
- CHEMBL2106845
- 23790-08-1
- Q27279216
- 349-C59
- 1-Piperazinepropanol, 4-(6-((6-methoxy-8-quinolyl)amino)hexyl)-alpha-methyl-
- 8-(6-(4-(3-Hydroxy-n-butyl)piperazin-1-yl)hexylamino)-6-methoxyquinoline
- 4-(6-((6-METHOXY-8-QUINOLYL)AMINO)HEXYL)-.ALPHA.-METHYL-1-PIPERAZINEPROPANOL
- 4-(6-((6-Methoxy-8-quinolyl)amino)hexyl)-alpha-methyl-1-piperazinepropanol
- 1-PIPERAZINEPROPANOL, 4-(6-((6-METHOXY-8-QUINOLYL)AMINO)HEXYL)-.ALPHA.-METHYL-
- NS00125610
- 4-(4-{6-[(6-methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol
- DTXSID00865116
- 349 C59
- Moxipraquina
- 349 C 59
- 1-Piperazinepropanol, 4-(6-((6-methoxy-8-quinolinyl)amino)hexyl)-alpha-methyl- (9CI)
- 5-23-01-00565 (Beilstein Handbook Reference)
- SCHEMBL2107765
- GP95SEQ1AQ
-
- Inchi: InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3
- Chiave InChI: UDXZUNMRLVAEJN-UHFFFAOYSA-N
- Sorrisi: CC(CCN1CCN(CCCCCCNC2C=C(OC)C=C3C=CC=NC=23)CC1)O
Proprietà calcolate
- Massa esatta: 414.299
- Massa monoisotopica: 414.299
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 30
- Conta legami ruotabili: 12
- Complessità: 459
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 3.5
- Superficie polare topologica: 60.9A^2
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 1.103
- Punto di ebollizione: 597°Cat760mmHg
- Punto di infiammabilità: 314.8°C
- Indice di rifrazione: 1.581
- PSA: 60.86000
- LogP: 3.55300
1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl- Letteratura correlata
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
23790-08-1 (1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl-) Prodotti correlati
- 389577-13-3(N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide)
- 1161362-35-1(tert-Butyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-benzob1,4oxazine-4(3H)-carboxylate)
- 1142191-71-6(2-Chloro-4-iodonicotinaldehyde oxime)
- 1152709-30-2(3-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazol-5-amine)
- 1515891-41-4(2-bromo-4-(chloromethyl)-1,3-difluorobenzene)
- 2092627-80-8(6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyrazine)
- 2190-28-5([1-Hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate)
- 2418679-14-6(4-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine)
- 1508721-08-1(2-1-(4-methylphenyl)cyclopropylpropan-2-amine)
- 1007794-21-9(2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
